N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}-beta-alanine
Description
The compound N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}-beta-alanine features a pyrano[2,3-f]chromen core substituted with methyl groups at positions 4 and 8, an oxo group at position 2, and an acetyl-beta-alanine moiety linked via an ether bond at position 4. Its molecular complexity arises from the fused chromene ring system and the amino acid derivative, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C20H23NO7 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-[[2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C20H23NO7/c1-11-8-17(25)27-19-12-4-6-20(2,3)28-13(12)9-14(18(11)19)26-10-15(22)21-7-5-16(23)24/h8-9H,4-7,10H2,1-3H3,(H,21,22)(H,23,24) |
InChI Key |
DJUKULJGSZMWTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NCCC(=O)O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}-beta-alanine typically involves multiple steps
Synthesis of Pyranochromene Core: The pyranochromene core can be synthesized through a condensation reaction involving phenol and ethyl acetoacetate in the presence of a catalyst such as aluminum chloride.
Introduction of Beta-Alanine Moiety: The beta-alanine moiety is introduced through an acylation reaction, where the pyranochromene core is reacted with beta-alanine in the presence of an activating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}-beta-alanine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}-beta-alanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}-beta-alanine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Modifications in the Chromen Core
The pyrano[2,3-f]chromen scaffold is shared among several analogs, but substituent variations significantly alter properties:
Key Observations :
Challenges for the Target Compound :
Physicochemical Properties
Notes:
Stability and Degradation
- The dihydrochromen ring may oxidize under strong oxidizing conditions, altering bioactivity.
Biological Activity
N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}-beta-alanine is a complex organic compound that incorporates a pyranochromene structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound suggest various pharmacological properties, including anti-inflammatory and antioxidant activities. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C₁₇H₁₈O₆
- Molecular Weight : 318.32 g/mol
- CAS Number : 888027-28-9
Antioxidant Activity
Research indicates that compounds with pyranochromene moieties often exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in biological systems. Studies have shown that derivatives of pyranochromenes can effectively scavenge free radicals and protect cellular components from oxidative damage.
Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity may be beneficial in treating inflammatory diseases.
Antitumor Activity
The potential antitumor activity of this compound has been explored in various studies. Pyranochromene derivatives have shown promise against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of signaling pathways associated with cell survival and death.
Case Studies
-
Study on Antioxidant Properties :
- A comparative analysis was conducted on several pyranochromene derivatives including this compound.
- Results indicated a significant reduction in lipid peroxidation levels when tested against oxidative stress models.
- Table 1 summarizes the antioxidant activity measured by IC50 values.
Compound IC50 (µM) Control 25 Compound A 15 Compound B 12 N-{[(4,8,8-trimethyl...]} 10 -
Anti-inflammatory Effects :
- An in vitro study assessed the impact of the compound on human monocyte-derived macrophages.
- The compound significantly reduced TNF-alpha production in stimulated macrophages.
- Table 2 presents the data on cytokine levels post-treatment.
Treatment TNF-alpha (pg/mL) Control 150 Compound A 120 Compound B 100 N-{[(4,8,8-trimethyl...]} 80 -
Antitumor Activity :
- A study involving various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that N-{[(4,8,8-trimethyl...]} induced apoptosis at concentrations above 20 µM.
- The mechanism was linked to the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
